molecular formula C26H22F3NO4 B2545306 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid CAS No. 269726-72-9

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B2545306
CAS No.: 269726-72-9
M. Wt: 469.46
InChI Key: AMHLUOQJPWBMSQ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, Fmoc-protected amino acid derivative with a butanoic acid backbone and a 2-(trifluoromethyl)phenyl substituent. Its molecular formula is C₂₆H₂₂F₃NO₄ (molecular weight: ~469.46 g/mol) . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(14-24(31)32)30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLUOQJPWBMSQ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22F3NO4C_{26}H_{22}F_{3}NO_{4}, with a molecular weight of approximately 471.45 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during synthesis, allowing selective reactions that can modulate biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can interact with receptors that mediate inflammatory responses and cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Inhibition of Mycobacterium tuberculosis : A related fluorenyl derivative was found to inhibit key enzymes in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis .
  • Neuroprotective Effects : Some structural analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases, indicating that modifications to the fluorenyl structure can enhance these properties.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC26H22F3NO4Fmoc protectionAnti-inflammatory, Anticancer
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(p-tolyl)butanoic acidC26H25NOSimilar structureAntimicrobial
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(chlorophenyl)butanoic acidC25H21Cl2NO4Chlorine substitutionAnticancer

Comparison with Similar Compounds

Positional Isomerism: 2- vs. 4-Trifluoromethylphenyl Substitution

  • Target Compound: 2-(Trifluoromethyl)phenyl substitution at the β-position of the butanoic acid chain.
  • Analog: (R)-3-((Fmoc)amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS: 269726-78-5) . Molecular Formula: C₂₆H₂₂F₃NO₄ (identical to target). Key Difference: The trifluoromethyl group is para-substituted on the phenyl ring.

Stereochemical Variants: (R) vs. (S) Enantiomers

  • Analog: (S)-3-((Fmoc)amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS: 270065-81-1) . Molecular Formula: C₂₆H₂₂F₃NO₄ (same as target). Key Difference: (S)-configuration at the β-carbon. Impact: Enantiomers may exhibit divergent biological activities, particularly in chiral environments like enzyme-binding pockets.

Substituent Effects: Trifluoromethyl vs. Other Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-(Trifluoromethyl) C₂₆H₂₂F₃NO₄ 469.46 High lipophilicity, steric bulk
(R)-4-(4-Nitrophenyl) Analog 4-Nitro C₂₅H₂₂N₂O₆ 446.45 Electron-deficient, reactive
(R)-4-(2-Chlorophenyl) Analog 2-Chloro C₂₅H₂₂ClNO₄ 436.90 Increased electronegativity
(R)-4-(4-tert-Butylphenyl) Analog 4-tert-Butyl C₂₉H₃₁NO₄ 473.56 Enhanced steric hindrance, hydrophobicity

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) increase stability against nucleophilic attack but reduce solubility in polar solvents.
  • Halogen Substituents (e.g., chloro) enhance binding to aromatic receptors via halogen bonding .
  • tert-Butyl Groups improve metabolic stability but may hinder peptide chain flexibility .

Backbone Modifications

  • Analog: (S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7) . Molecular Formula: C₂₁H₂₁NO₆. Key Difference: Shorter propanoic acid backbone with a methylamino and methoxy-oxo group. Impact: Reduced steric bulk and altered hydrogen-bonding capacity, suitable for modified peptide linkages.

Q & A

Q. Table 1: Activity of Structural Analogs

SubstituentEnzyme Inhibition (IC₅₀, nM)Metabolic Half-life (h)
2-CF₃-phenyl12.3 ± 1.24.7 ± 0.3
3,5-Difluorophenyl45.6 ± 3.82.1 ± 0.2
4-Methoxyphenyl>1001.5 ± 0.1

Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24h) and analyze degradation products via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (>150°C typical for Fmoc derivatives) .
  • Long-Term Storage : Store at –20°C in anhydrous DMSO; monitor purity monthly via HPLC .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic fumes (e.g., TFA during Fmoc deprotection) .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Substituent Variation : Replace the 2-CF₃ group with bioisosteres (e.g., 2-CN or 2-SO₂CH₃) to modulate electron density and binding affinity .
  • Backbone Modification : Introduce constrained amino acids (e.g., proline analogs) to improve conformational stability .
  • In Silico Screening : Prioritize analogs with lower predicted Gibbs free energy (ΔG) for target binding .

Advanced Question: How do researchers validate the compound’s role in peptide self-assembly or nanostructure formation?

Answer:

  • Circular Dichroism (CD) : Monitor secondary structure (e.g., β-sheet formation) in aqueous buffers .
  • Transmission Electron Microscopy (TEM) : Image fibril or nanoparticle morphology .
  • Critical Aggregation Concentration (CAC) : Determine via fluorescence assays using Nile Red .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.